molecular formula C23H24N2O4 B12889623 N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide CAS No. 606116-13-6

N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide

Cat. No.: B12889623
CAS No.: 606116-13-6
M. Wt: 392.4 g/mol
InChI Key: ZTYXTBWHULENGS-UHFFFAOYSA-N
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Description

N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide is a benzamide derivative featuring a 1,4-dioxane ring and a 6-methyl-2-oxo-1H-quinoline moiety. Its structure combines a planar aromatic benzamide core with two distinct heterocyclic substituents, which may confer unique physicochemical and pharmacological properties. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic motifs.

Properties

CAS No.

606116-13-6

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide

InChI

InChI=1S/C23H24N2O4/c1-16-7-8-21-18(11-16)12-19(22(26)24-21)13-25(14-20-15-28-9-10-29-20)23(27)17-5-3-2-4-6-17/h2-8,11-12,20H,9-10,13-15H2,1H3,(H,24,26)

InChI Key

ZTYXTBWHULENGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3COCCO3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide is a complex organic compound notable for its unique structural features, which include a dioxane ring and a quinoline derivative. These characteristics suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula: C23H24N2O4
  • Key Functional Groups:
    • Benzamide moiety
    • Dioxane ring
    • Quinoline derivative

This combination may enhance solubility and bioavailability compared to similar compounds lacking one of these features.

Biological Activity Overview

Research indicates that compounds similar in structure to this compound exhibit significant biological activities, including:

  • Antitumor Activity : Compounds with similar frameworks have shown promise in inhibiting tumor cell proliferation. For instance, studies have demonstrated that derivatives with benzamide structures can effectively halt the growth of various cancer cell lines .
  • Antimicrobial Activity : The compound's structural components suggest potential efficacy against bacterial pathogens. Similar quinoline derivatives have been documented for their antimicrobial properties against both Gram-negative and Gram-positive bacteria .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with DNA or RNA, particularly through binding at specific sites that inhibit cellular processes such as replication and transcription .

Antitumor Activity

A study evaluating the antitumor effects of various benzamide derivatives found that compounds structurally related to this compound showed significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited lower IC50 values in 2D cultures compared to 3D cultures, suggesting a potential for further development as anticancer agents .

CompoundCell LineIC50 (μM) in 2DIC50 (μM) in 3D
Compound AA5495.26 ± 0.3215.46 ± 5.12
Compound BHCC8276.26 ± 0.3320.46 ± 8.63
Compound CNCI-H3586.48 ± 0.1116.00 ± 9.38

Antimicrobial Activity

In antimicrobial assays, compounds with similar structures were tested against Escherichia coli and Staphylococcus aureus. Results indicated that several derivatives demonstrated notable antibacterial activity, confirming the hypothesis that the dioxane and quinoline moieties contribute to enhanced efficacy against microbial pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and structurally related benzamide derivatives from the literature:

Compound Key Structural Features Synthetic Route Physicochemical Properties Applications/Functional Insights Reference
Target Compound Benzamide core with 1,4-dioxane and 6-methyl-2-oxoquinoline substituents Likely via alkylation of benzamide with dioxane- and quinoline-derived intermediates Moderate solubility (polar dioxane vs. hydrophobic quinoline); potential for conformational rigidity Potential use in drug discovery due to heterocyclic diversity N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with hydroxy-dimethylethyl group (N,O-bidentate directing group) Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol High polarity due to hydroxyl group; confirmed by X-ray crystallography Metal-catalyzed C–H bond functionalization reactions
LMM5 and LMM11 (Oxadiazole Derivatives) Benzamide linked to 1,3,4-oxadiazole rings; sulfamoyl and aryl substituents Commercial purchase; solubilized in DMSO with Pluronic F-127 Low intrinsic solubility (requires surfactants); stabilized by sulfonamide groups Antifungal screening (compared to fluconazole); structure-activity relationship studies
6-Chloro-7-methyl-1,1-dioxo-benzodithiazine Hydrazine Derivative Benzodithiazine core with hydrazine and sulfonyl groups Synthesis from benzodithiazine precursors via substitution reactions High thermal stability (decomposition at 271–272°C); polar due to SO₂ groups Not specified; potential as intermediates for heterocyclic drug candidates
4-{[6,7-Dimethoxyquinazolinyl]methyl}-N-phenylbenzamide Benzamide with quinazolinyl and dimethoxy substituents Not specified Moderate solubility (dimethoxy groups enhance lipophilicity) Structural analog for kinase inhibition studies; role of methoxy groups in binding
N-{3-[(Aryl-sulfonyl)imino]-5-methyl-6-oxocyclohexadienyl}benzamides Benzamide with sulfonylimino and cyclohexadiene rings; halogen substituents Multi-step synthesis involving sulfonylation and cyclization Variable solubility (depends on solvent); isomer-dependent stability Applications in organic synthesis and drug development (e.g., halogenation reactions)
Thiazole/Isoxazole-Benzamide Derivatives Benzamide with thiazole, isoxazole, or thiophene substituents; trifluoromethyl groups Not specified (patented compounds) Enhanced metabolic stability (fluorine substituents); moderate logP values Anticancer, antiviral, and antiplatelet agents; role of thioether linkages in bioactivity

Key Comparative Insights

Structural Complexity vs. Functionality: The target compound’s 1,4-dioxane and quinoline groups distinguish it from simpler benzamide derivatives like , which prioritize directing-group functionality. Its hybrid structure may balance solubility (from dioxane) and target engagement (from quinoline), analogous to the dimethoxyquinazoline derivative . In contrast, oxadiazole derivatives (e.g., LMM5/LMM11 ) emphasize sulfonamide and heteroaryl motifs for antifungal activity, while thiazole/isoxazole analogs leverage sulfur- and fluorine-containing groups for enhanced pharmacokinetics.

Synthetic Accessibility: The target compound’s synthesis likely requires specialized intermediates (e.g., quinoline-methylamine), whereas simpler derivatives like are synthesized from commercially available acyl chlorides and amino alcohols. Heterocyclic systems such as benzodithiazine or sulfonylimino-cyclohexadiene demand multi-step protocols, limiting scalability compared to the target compound.

Solubility and Stability :

  • The 1,4-dioxane moiety may improve aqueous solubility relative to lipophilic quinazoline or thiazole derivatives. However, surfactant-assisted formulations (as in ) might still be necessary for in vivo studies.
  • Thermal stability of the target compound is expected to surpass hydrazine derivatives (which decompose near 270°C) but may be lower than fluorinated analogs .

This contrasts with antifungal or antiviral applications of other benzamides.

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